2,4,7-Trimethylocta-2,6-dienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63007-31-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,4,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)5-6-10(3)7-11(4)8-12/h5,7-8,10H,6H2,1-4H3 |
InChI Key |
MNYYWGFHVAKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C=C(C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,7 Trimethylocta 2,6 Dienal and Its Analogues
Established Chemical Synthesis Pathways
The creation of α,β-unsaturated aldehydes, a key structural feature of 2,4,7-trimethylocta-2,6-dienal, is often accomplished through olefination reactions. These reactions form carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized carbanion.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. mdpi.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. alfa-chemistry.com This reaction predominantly yields (E)-alkenes, a desirable feature for the synthesis of many natural products. wikipedia.orgalfa-chemistry.com The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkylphosphate to form the alkene. wikipedia.org
For the synthesis of a dienal like this compound, a stepwise approach using these olefination reactions can be envisioned. For instance, a suitable phosphonate ester could be reacted with an appropriate aldehyde to construct one of the double bonds, followed by further functional group manipulations and a second olefination to complete the dienal structure.
The synthesis of dienals often involves multi-step sequences. While specific protocols for this compound are not extensively detailed in publicly available literature, the synthesis of analogous compounds provides insight into potential catalyst systems and reaction protocols. For example, the synthesis of 2,7-dimethylocta-2,6-dienal has been achieved through the hydrolysis of a diacetoxy-diene precursor in the presence of hydrochloric acid.
In a patent describing the synthesis of 2,4-diethylocta-2,6-dienal, a related dienal, the process involves the reaction of crotyl alcohol with 2-ethylhexenal in an organic phase. googleapis.com This reaction is catalyzed by acidic or slightly acidic salts and proceeds through a Claisen and Claisen-Cope rearrangement mechanism. googleapis.com The final product is then purified by fractional distillation. googleapis.com
Another relevant example is the hydrogenation of (E)-2,4,7-trimethylocta-2,6-dienal to 2,4,7-trimethyloct-6-enal using a Lindlar palladium catalyst (Pd/CaCO3 poisoned with lead). googleapis.com This reaction, while a reduction of the target molecule, confirms its existence and suggests that it can be synthesized and handled under specific reaction conditions. googleapis.com
| Reaction Type | Catalyst/Reagent | Reactants | Product |
| Hydrolysis | Hydrochloric Acid | 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene | 2,7-dimethylocta-2,6-dienal |
| Rearrangement | Acidic/Slightly Acidic Salt | Crotyl alcohol, 2-ethylhexenal | 2,4-diethylocta-2,6-dienal |
| Hydrogenation | Lindlar Catalyst (Pd/CaCO3/Pb) | (E)-2,4,7-trimethylocta-2,6-dienal | 2,4,7-trimethyloct-6-enal |
Optimization and Scale-Up Considerations in Laboratory Synthesis
Moving from a successful small-scale reaction to a larger, preparative scale requires careful optimization of various parameters to ensure efficiency, safety, and purity of the final product.
Key parameters that influence the outcome of a chemical reaction include temperature, reaction time, concentration of reactants, and the choice of solvent and base. In the context of HWE reactions, higher reaction temperatures (e.g., 23 °C vs. -78 °C) and the use of lithium salts over sodium or potassium salts have been shown to favor the formation of (E)-alkenes. wikipedia.org The steric bulk of both the aldehyde and the phosphonate reagent also plays a crucial role in determining the stereoselectivity of the resulting alkene. wikipedia.org
For industrial-scale synthesis, factors such as cost of reagents, energy consumption, and waste generation become critical. Therefore, optimization aims to find a balance between high yield and selectivity, and practical, cost-effective conditions.
Achieving high purity is essential, especially for applications in fragrances and fine chemicals. Common impurities in the synthesis of unsaturated aldehydes include the corresponding carboxylic acids (from oxidation) and alcohols. wikipedia.org
Standard purification techniques include:
Column Chromatography: This is a widely used method for separating compounds based on their polarity. For α,β-unsaturated aldehydes, silica (B1680970) gel chromatography with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is often effective.
Distillation: For volatile compounds like many dienals, distillation, including fractional distillation or Kugelrohr distillation for smaller quantities, can be a highly effective purification method. googleapis.com
Bisulfite Adduction: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with a base. This method is particularly useful for removing non-aldehydic impurities.
For achieving research-grade purity, a combination of these techniques is often employed. For instance, a crude reaction mixture might first be subjected to an aqueous workup to remove water-soluble byproducts, followed by column chromatography and then a final distillation to obtain the highly pure dienal.
| Purification Technique | Principle of Separation | Application for Dienals |
| Column Chromatography | Differential adsorption onto a stationary phase based on polarity. | Separation from byproducts with different polarities. |
| Distillation | Differences in boiling points. | Purification of volatile dienals. |
| Bisulfite Adduction | Reversible chemical reaction to form a solid adduct. | Selective removal of aldehydes from mixtures. |
Stereoselective Approaches in Dienal Synthesis
The biological activity and sensory properties of molecules like this compound are often dependent on the specific geometry (E/Z isomerism) of their double bonds. Therefore, developing synthetic methods that allow for the selective formation of a single stereoisomer is a major goal in organic synthesis.
As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides excellent selectivity for the (E)-isomer. wikipedia.org For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed. This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions (e.g., KHMDS as the base in the presence of 18-crown-6) to favor the formation of the (Z)-isomer.
For the Wittig reaction, the Schlosser modification can be used to obtain (E)-alkenes from non-stabilized ylides, which would typically give (Z)-alkenes. wikipedia.org This involves the use of a strong base at low temperature to epimerize the initial betaine (B1666868) intermediate before it collapses to the alkene.
Catalytic methods for the stereoselective synthesis of trisubstituted alkenes, such as cross-metathesis, have also emerged as powerful tools. nih.govnih.gov These reactions, often employing ruthenium or molybdenum catalysts, can provide access to either the (E)- or (Z)-isomer with high selectivity, depending on the catalyst and substrate used. nih.govnih.gov While not specifically reported for this compound, these advanced catalytic methods represent a promising avenue for the stereocontrolled synthesis of this and related dienals.
Control of (E/Z) Isomerism in Conjugated Systems
The geometry of the double bonds in a conjugated system like that of this compound is crucial for its chemical and physical properties. Achieving selective synthesis of either the (E) or (Z) isomer requires careful selection of reaction conditions and reagents.
One of the most powerful and widely used methods for the stereocontrolled synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . core.ac.uk This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion. The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions. Generally, the use of unstabilized phosphonates tends to favor the formation of (Z)-alkenes, while stabilized phosphonates predominantly yield (E)-alkenes.
For the synthesis of (Z)-isomers with high selectivity, the Still-Gennari modification of the HWE reaction is particularly effective. ic.ac.uksemanticscholar.org This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures. semanticscholar.org The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product. semanticscholar.org
The following table illustrates the effect of different phosphonate reagents on the (E/Z) selectivity in HWE reactions:
| Phosphonate Reagent | Aldehyde/Ketone | Base/Conditions | Major Isomer | Reference |
| Triethyl phosphonoacetate | Aromatic Aldehyde | NaH, THF | (E) | core.ac.uk |
| Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Aliphatic Aldehyde | KHMDS, 18-crown-6, THF, -78°C | (Z) | semanticscholar.org |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Aromatic Aldehyde | NaH, THF | (Z) | nih.govnih.gov |
Another significant strategy for the stereoselective synthesis of conjugated dienes is through transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nih.govacs.orgorganic-chemistry.orgnih.gov This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. The stereochemistry of the starting materials is generally retained in the product, making it a powerful tool for constructing stereodefined dienes. For instance, a stereodefined alkenylborane can be coupled with a stereodefined vinyl halide to produce a conjugated diene with predictable (E/Z) geometry. A one-pot sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyl- and alkyltrifluoroborates has been developed for the stereoselective synthesis of trisubstituted conjugated dienes. nih.govacs.orgorganic-chemistry.orgnih.gov
The table below provides examples of Suzuki-Miyaura cross-coupling for the synthesis of trisubstituted dienes:
| Alkenylboron Reagent | Vinyl Halide | Catalyst/Conditions | Product Stereochemistry | Reference |
| (E)-1-Hexenylboronic acid | (E)-1-Bromo-1-propene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | (2E,4E)-diene | nih.govnih.gov |
| (Z)-1-Hexenylboronic acid | (E)-1-Bromo-1-propene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | (2E,4Z)-diene | nih.gov |
| Potassium (E)-1-propenyltrifluoroborate | 1,1-Dibromo-1-hexene | Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O | (E)-trisubstituted diene | acs.orgorganic-chemistry.org |
Asymmetric Synthesis Methodologies for Chiral Analogues
The synthesis of chiral analogues of this compound, where one or more stereocenters are present, requires asymmetric synthesis techniques to control the enantiomeric purity of the product.
Enzymatic kinetic resolution , particularly using lipases, is a well-established method for obtaining enantiomerically enriched chiral building blocks. nih.gov Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.gov For the synthesis of chiral analogues of this compound, a racemic alcohol precursor could be resolved using a lipase (B570770) to provide an enantiomerically pure alcohol, which can then be further elaborated to the target chiral dienal. The efficiency and selectivity of the resolution are dependent on the specific lipase, the acyl donor, and the reaction conditions. nih.gov
The following table summarizes the lipase-catalyzed kinetic resolution of chiral alcohols:
| Racemic Alcohol Substrate | Lipase | Acyl Donor | Solvent | Outcome | Reference |
| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Hexane | High enantiomeric excess of remaining (S)-alcohol and (R)-acetate | nih.gov |
| (±)-Menthol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Toluene | High enantiomeric excess of (-)-menthyl acetate and (+)-menthol | nih.gov |
| Racemic 1-(2-furyl)ethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | n-Heptane | High conversion and enantioselectivity | nih.gov |
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric functionalization of aldehydes and ketones through the formation of chiral enamine or iminium ion intermediates. nih.gov For the synthesis of chiral dienals, an asymmetric Michael addition to a dienal precursor or an asymmetric α-functionalization of an aldehyde could be employed. For instance, a novel asymmetric organocatalytic 1,6-addition/1,4-addition sequence to 2,4-dienals has been developed to produce optically active chromans with high enantioselectivity. nih.gov
Copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids offers a direct route to β-chiral aldehydes. nih.govchemistryviews.org This method provides access to enantiomerically enriched aldehydes from readily available starting materials with high levels of enantioselectivity and broad functional group tolerance. nih.govchemistryviews.org
The table below presents data on organocatalytic and CuH-catalyzed asymmetric reactions:
| Reaction Type | Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
| Organocatalytic 1,6-Friedel-Crafts/1,4-oxa-Michael | 2,4-Dienal and Hydroxyarene | Chiral diarylprolinol silyl (B83357) ether | Optically active chroman | 94-99% | nih.gov |
| CuH-Catalyzed Asymmetric Reduction | α,β-Unsaturated carboxylic acid | Cu(OAc)₂ / (S,S)-Ph-BPE | β-Chiral aldehyde | High | nih.govchemistryviews.org |
| Chiral Aldehyde Catalyzed α-Arylation | N-Unprotected amino acid ester | Chiral BINOL-aldehyde / ZnCl₂ | α,α-Disubstituted α-amino acid | Good to excellent | rsc.org |
Elucidating Chemical Reactivity and Reaction Mechanisms of 2,4,7 Trimethylocta 2,6 Dienal
Reactions of the Aldehyde Functional Group
The aldehyde group in 2,4,7-trimethylocta-2,6-dienal is a primary site for chemical reactions, particularly nucleophilic additions. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effect of the oxygen atom, makes it a target for various nucleophiles.
Nucleophilic addition to the carbonyl group of α,β-unsaturated aldehydes like this compound can proceed via two main pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. The outcome is influenced by the nature of the nucleophile, reaction conditions, and steric and electronic effects within the aldehyde. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates or amines, often prefer 1,4-addition.
Alcohols: The reaction of this compound with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of secondary alcohols via 1,2-addition. The nucleophilic alkyl or aryl group attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the alcohol.
Imines: Imines, or Schiff bases, are formed through the reaction of this compound with primary amines. This reaction is typically catalyzed by acid and proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgchemistrysteps.com
The formation of imines from aldehydes and primary amines involves a two-stage mechanism. libretexts.orgchemistrysteps.com The first stage is the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org This step is generally reversible.
The second stage involves the acid-catalyzed elimination of water from the carbinolamine to form the imine. Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water). Subsequent removal of a proton from the nitrogen atom by a base (such as another amine molecule or the solvent) leads to the formation of the C=N double bond. libretexts.org The resulting iminium ion is a key intermediate that is stabilized by resonance.
The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, yielding 2,4,7-trimethylocta-2,6-dien-1-ol. The selectivity of this reduction is crucial to avoid the reduction of the carbon-carbon double bonds.
Catalytic hydrogenation can be employed for the reduction of the aldehyde group. To achieve selectivity for the carbonyl group over the alkenes, specific catalysts and reaction conditions are necessary. One such method involves the use of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) under a hydrogen atmosphere. This catalyst is known for its ability to selectively hydrogenate alkynes to cis-alkenes and is also effective in the selective reduction of α,β-unsaturated aldehydes to unsaturated alcohols.
Another common laboratory method for the reduction of aldehydes is the use of sodium borohydride (NaBH₄). This reagent is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carbon-carbon double bonds, making it ideal for the selective synthesis of 2,4,7-trimethylocta-2,6-dien-1-ol. The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures.
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂/Lindlar Catalyst | Ethyl Acetate (B1210297) | Room Temperature, H₂ atmosphere | 2,4,7-Trimethylocta-2,6-dien-1-ol |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to Room Temperature | 2,4,7-Trimethylocta-2,6-dien-1-ol |
The conversion of this compound to 2,4,7-trimethylocta-2,6-dien-1-ol can be monitored and the product characterized using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
In the IR spectrum , the disappearance of the strong carbonyl (C=O) stretching band, typically observed around 1670-1700 cm⁻¹ for α,β-unsaturated aldehydes, is a key indicator of a successful reduction. Concurrently, the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ signifies the presence of the hydroxyl (O-H) group in the alcohol product. A strong C-O stretching absorption will also appear around 1000-1050 cm⁻¹. pressbooks.publibretexts.org
In ¹H NMR spectroscopy , the signal corresponding to the aldehydic proton (typically found in the downfield region of 9-10 ppm) will disappear. New signals will appear for the protons on the carbon bearing the hydroxyl group (CH₂OH), usually in the range of 3.5-4.5 ppm, and the proton of the hydroxyl group itself, which can appear over a wide range of chemical shifts and is often a broad singlet. oregonstate.eduopenstax.org
In ¹³C NMR spectroscopy , the resonance of the carbonyl carbon (around 190-200 ppm) will be absent in the product spectrum. A new signal will appear for the carbon attached to the hydroxyl group (C-OH) in the region of 60-70 ppm. oregonstate.edu
| Spectroscopic Technique | This compound (Characteristic Signal) | 2,4,7-Trimethylocta-2,6-dien-1-ol (Characteristic Signal) |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch) | ~3350 cm⁻¹ (broad, O-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| ¹H NMR Spectroscopy | ~9.5 ppm (s, 1H, -CHO) | ~4.0 ppm (d, 2H, -CH₂OH), variable (br s, 1H, -OH) |
| ¹³C NMR Spectroscopy | ~195 ppm (C=O) | ~65 ppm (-CH₂OH) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.
Reduction Chemistry: Selective Conversion to Corresponding Alcohols
Reactivity of the Conjugated Diene System
The structure of this compound incorporates a conjugated diene system, which is a key functional group that typically governs a molecule's reactivity in a variety of organic reactions. The presence of methyl groups and an aldehyde function would be expected to influence the electronic properties and steric accessibility of the diene, thereby affecting its reaction pathways and rates.
Diels-Alder Cycloaddition Reactions: Regio- and Stereochemical Control
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. For an unsymmetrical diene like this compound, the regioselectivity of the Diels-Alder reaction would be of critical interest. The substitution pattern on the diene would direct the orientation of the dienophile in the transition state, leading to the preferential formation of one constitutional isomer over another.
Furthermore, the stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. For this compound, the geometry of the double bonds in the diene would be retained in the resulting cyclohexene product. The presence of chiral centers in the molecule could also lead to the formation of diastereomeric products, and the endo/exo selectivity would be a key aspect to investigate, often influenced by secondary orbital interactions and steric effects.
Without experimental data, a hypothetical reaction table is presented below to illustrate the kind of information that would be relevant.
| Dienophile | Predicted Major Regioisomer | Predicted Stereochemistry |
| Maleic anhydride | Data not available | Data not available |
| Acrylonitrile | Data not available | Data not available |
| Methyl acrylate | Data not available | Data not available |
Oxidation Reactions and Their Products
The conjugated diene system and the aldehyde group in this compound are susceptible to oxidation. The specific products would depend on the oxidizing agent and reaction conditions. For instance, epoxidation could occur at one or both of the double bonds. Stronger oxidizing agents could lead to cleavage of the carbon-carbon double bonds, a process known as ozonolysis if ozone is used, which would yield smaller carbonyl compounds. The aldehyde group itself is readily oxidized to a carboxylic acid.
A representative table of potential oxidation reactions is included for illustrative purposes.
| Oxidizing Agent | Potential Product(s) |
| meta-Chloroperoxybenzoic acid (mCPBA) | Epoxides |
| Ozone (O₃), followed by a reductive workup | Aldehyd and/or ketone fragments |
| Potassium permanganate (KMnO₄) | Diols or cleavage products depending on conditions |
| Jones reagent (CrO₃/H₂SO₄) | Carboxylic acid and/or cleavage products |
Theoretical and Computational Insights into Reactivity
Computational chemistry provides valuable tools for understanding and predicting chemical reactivity.
Molecular Orbital Theory Applications in Predicting Reaction Outcomes
Molecular Orbital (MO) theory is instrumental in explaining the feasibility and selectivity of pericyclic reactions like the Diels-Alder reaction. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) governs the reaction. The energies and coefficients of these frontier molecular orbitals would determine the reaction rate and regioselectivity. For this compound, computational modeling could predict the HOMO-LUMO gap with various dienophiles, offering insights into its reactivity.
Steric Hindrance and Substituent Effects on Reaction Kinetics and Selectivity
The methyl groups on the diene framework of this compound would exert significant steric and electronic effects. Steric hindrance could impede the approach of a dienophile or an oxidizing agent to certain sites, thereby influencing the regioselectivity and stereoselectivity of the reactions. Electronically, the methyl groups are electron-donating, which would increase the energy of the diene's HOMO, potentially accelerating reactions with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. The aldehyde group, being electron-withdrawing, would have an opposing electronic influence. The interplay of these steric and electronic factors would ultimately dictate the kinetic and thermodynamic outcomes of its reactions.
Synthesis and Characterization of Derivatives and Structural Analogues of 2,4,7 Trimethylocta 2,6 Dienal
Design and Synthesis of Reduced and Oxidized Analogues
Modification of the core 2,4,7-Trimethylocta-2,6-dienal structure, particularly through reduction and oxidation reactions, yields analogues with distinct chemical and biological profiles. These transformations target the aldehyde functional group and the conjugated diene system, leading to the formation of corresponding alcohols or selectively saturated compounds.
Synthesis of 2,4,7-Trimethyloct-6-en-1-ol and Related Alcohols
The synthesis of 2,4,7-trimethyloct-6-en-1-ol, a reduced analogue, can be achieved from its corresponding dienol precursor, 2,4,7-trimethylocta-2,6-dien-1-ol. One documented method involves heating the dienol with lithium granules. googleapis.com This process selectively reduces the double bond at the C2 position while leaving the C6 double bond intact, yielding the target en-ol. This resulting alcohol, 2,4,7-trimethyloct-6-en-1-ol, possesses a distinct citrus, green grapefruit, and rhubarb odor profile, differentiating it from the floral, rosy notes of its dienol precursor. googleapis.com
Another synthetic approach involves the partial hydrogenation of (E)-2,4,7-trimethylocta-2,6-dienal. Using a Lindlar catalyst (Pd/CaCO3 poisoned with lead) under a hydrogen atmosphere, the conjugated double bond is selectively reduced to yield 2,4,7-trimethyloct-6-enal. googleapis.com Subsequent reduction of the aldehyde group would produce the desired 2,4,7-trimethyloct-6-en-1-ol.
These synthetic routes allow for the production of 2,4,7-trimethyloct-6-en-1-ol as either a mixture of diastereomers or in diastereomerically pure forms (syn- and anti-). googleapis.com
Exploration of Aldehyde and Diene Modifications
The chemical reactivity of this compound is largely defined by its α,β-unsaturated aldehyde moiety and the additional isolated double bond. nih.govrsc.org These functional groups are prime targets for modification to create a diverse range of analogues.
Aldehyde Modifications: The aldehyde group can be converted into various other functional groups. For instance, reaction with hydroxylamine (B1172632) can produce oximes. researchgate.net Based on studies with the structurally similar citral (B94496), such reactions can yield a mixture of diastereomeric oximes. researchgate.net Another common modification is the formation of acetals by reacting the aldehyde with alcohols or diols in the presence of an acid catalyst. researchgate.net This reaction is often used to protect the aldehyde group or to modify the compound's aroma and stability. researchgate.net
Diene Modifications: The diene system offers opportunities for selective hydrogenation. As mentioned, catalytic hydrogenation using a Lindlar catalyst can selectively reduce the α,β-double bond. googleapis.com More forceful hydrogenation conditions with catalysts like palladium on carbon could lead to the saturation of both double bonds, yielding the fully saturated aldehyde, 2,4,7-trimethyloctanal, and subsequently the alcohol, 2,4,7-trimethyloctan-1-ol. The selective hydrogenation of α,β-unsaturated aldehydes is a significant area of research, aiming to convert them into valuable unsaturated alcohols. acs.org
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| 2,4,7-trimethylocta-2,6-dien-1-ol | Reduction | Lithium granules | 2,4,7-trimethyloct-6-en-1-ol | googleapis.com |
| (E)-2,4,7-trimethylocta-2,6-dienal | Partial Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃) | 2,4,7-trimethyloct-6-enal | googleapis.com |
| α,β-Unsaturated Aldehyde (general) | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime derivative | researchgate.net |
| Citral (analogue) | Acetal Formation | Ethylene (B1197577) glycol, p-toluenesulfonic acid | Citral ethylene glycol acetal | researchgate.net |
Creation of Novel Structural Analogues for Targeted Research
The development of novel analogues of this compound is driven by the need to understand how specific structural features influence biological activity and physicochemical properties. This allows for the creation of compounds tailored for specific research or commercial purposes.
Rational Design of Terpenoid Analogues for Biological Investigation
Rational design of terpenoid analogues involves a targeted approach to modify a lead compound to enhance a desired biological activity or to probe its interaction with a biological target. mdpi.com This process often relies on understanding the structure-activity relationship (QSAR), where the biological activity is correlated with the chemical structure and properties of the compounds. mdpi.com
The design process begins by identifying the key structural features, or pharmacophores, responsible for the compound's activity. youtube.com For a molecule like this compound, these features would include the aldehyde group (a potential hydrogen bond acceptor), the alkyl backbone (contributing to lipophilicity), and the double bonds (which influence conformation and reactivity). mdpi.comresearchgate.net
Computational tools are frequently employed in this process. mdpi.com Techniques like molecular docking can simulate how an analogue might bind to a specific protein target, while pharmacophore modeling helps to identify the crucial steric and electronic features required for interaction. youtube.commdpi.com By systematically modifying the parent structure—for example, by altering chain length, changing the position of methyl groups, or introducing new functional groups—researchers can design a library of new compounds for synthesis and biological evaluation. dntb.gov.ua This iterative process of design, synthesis, and testing is fundamental to discovering novel bioactive molecules. acs.org
Development of Analogues with Modified Physicochemical or Biological Interaction Profiles
Modifying the structure of this compound directly impacts its physicochemical properties, such as solubility, volatility, and stability, as well as its biological interaction profile, such as odor.
A prime example is the transformation to 2,4,7-trimethyloct-6-en-1-ol. The reduction of the conjugated aldehyde system to a partially saturated alcohol changes the molecule's polarity and hydrogen bonding capability. googleapis.com This structural change results in a significant alteration of its sensory profile, shifting from the floral-rosy character of the related dienol to a distinct citrus and green grapefruit aroma. googleapis.com Furthermore, this modification enhances the "bloom" of the fragrance—its initial impact when released from a product—a property that was absent in the dienol precursor. googleapis.com
These modifications are crucial for developing ingredients that meet specific performance criteria in various applications.
| Compound | Key Structural Feature | Observed Property Profile Change | Reference |
|---|---|---|---|
| 2,4,7-trimethylocta-2,6-dien-1-ol | Conjugated dienol | Floral, rosy odor; no "bloom" | googleapis.com |
| 2,4,7-trimethyloct-6-en-1-ol | Partially saturated alcohol | Citrus, green grapefruit/rhubarb odor; high "bloom" | googleapis.com |
Comparative Studies with Structurally Related Compounds (e.g., Citral, other Dienals)
To better understand the properties of this compound and its derivatives, it is useful to compare them with structurally related terpenoid aldehydes, most notably citral.
Citral, or 3,7-dimethylocta-2,6-dienal, is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). nih.govchemicalbook.comnist.govnist.gov It shares the same acyclic C10 backbone and α,β-unsaturated aldehyde system as this compound. The key structural difference is the placement of the methyl groups. Citral has methyl groups at positions 3 and 7, whereas this compound has them at positions 2, 4, and 7.
This difference in methyl group substitution has significant consequences:
Steric Hindrance: The methyl group at the C2 position in this compound, adjacent to the aldehyde, introduces steric hindrance that is not present in citral. This can affect the reactivity of the carbonyl group towards nucleophilic attack.
Electronic Effects: The additional methyl group at C4 in this compound can influence the electronic properties of the diene system through inductive effects.
Sensory Properties: Citral is well-known for its strong, characteristic lemon-like scent. nih.gov While detailed sensory data for this compound itself is not widely published, its derivatives, like the aforementioned 2,4,7-trimethyloct-6-en-1-ol, exhibit complex citrus and green notes, suggesting that the substitution pattern significantly tunes the perceived aroma. googleapis.com
Studies on citral's reactivity, such as its conversion to acetals and oximes, provide a valuable predictive framework for the types of derivatives that could be synthesized from this compound. researchgate.netresearchgate.net However, the differences in substitution patterns mean that reaction rates and product yields may vary between the two compounds.
Investigation of Biological Activity and Interaction Mechanisms in Vitro Studies
Antimicrobial Activity Studies
In vitro research has substantiated the antimicrobial capabilities of 2,4,7-Trimethylocta-2,6-dienal, a component also found in citral (B94496), against a spectrum of bacterial pathogens. Studies have focused on determining its minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a bacterium.
For instance, the antimicrobial efficacy of related compounds has been demonstrated against both Gram-negative and Gram-positive bacteria. Linalool, a terpene alcohol often found in association with citral-containing essential oils, has shown inhibitory functions against several bacterial strains, including E. coli and P. aeruginosa. The mechanism of inhibition is thought to involve the disruption of the cell membrane and wall, leading to the release of nucleic acids. In one study, linalool achieved total reduction of E. coli at a concentration of 9.4 mg/mL (1 MIC) mdpi.com.
The challenge of antimicrobial resistance, particularly in organisms like P. aeruginosa, has led to investigations into novel therapeutic agents and combinations. While specific MIC data for this compound against these exact strains is a subject of ongoing research, the broader class of terpenes to which it belongs shows significant promise.
| Bacterial Strain | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | LENART01 (Novel Hybrid Peptide) | 0.782–1.070 | mdpi.com |
| Pseudomonas aeruginosa | Antimicrobial Gel (AMP2041, CLX, Tris-EDTA) | Geometric Mean MBC 1:165 dilution | nih.gov |
This table presents example data from studies on various antimicrobials to illustrate typical research findings in this area. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
The antifungal properties of this compound, as a major constituent of citral, have been evaluated against pathogenic fungi, notably Candida albicans. Research has confirmed its in vitro potential against various strains of this opportunistic yeast.
Key parameters in these studies include the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death. For citral, the MIC and MFC against C. albicans have been determined to be 64 µg/mL and 256 µg/mL, respectively nih.gov. Time-kill assays have further demonstrated that at twice the MIC, citral can achieve a 100% reduction in C. albicans viability within 2 hours of exposure nih.gov. The compound has also been shown to inhibit the formation of pseudohyphae and chlamydoconidia, which are important for the pathogenicity of C. albicans nih.gov.
These findings highlight the potential of this compound as an antifungal agent, particularly in the context of increasing resistance to conventional drugs like fluconazole.
| Parameter | Concentration (µg/mL) | Time to Effect | Reference |
|---|---|---|---|
| MIC | 64 | 24 hours | nih.gov |
| MFC | 256 | Not specified | nih.gov |
| Time to 99.9% Kill (at MIC) | 64 | 4 hours | nih.gov |
| Time to 99.9% Kill (at 2x MIC) | 128 | 2 hours | nih.gov |
This table summarizes the key findings on the in vitro antifungal activity of citral against C. albicans. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The antimicrobial action of this compound and related aldehydes is believed to be multifactorial. A primary proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential ions and macromolecules, ultimately resulting in cell death.
Another potential mechanism is the inhibition of crucial microbial enzymes. The aldehyde functional group is reactive and can form covalent bonds with nucleophilic groups, such as the amino and sulfhydryl groups found in the amino acid residues of proteins. This interaction can inactivate enzymes that are vital for microbial metabolism and survival. Furthermore, some studies on related compounds suggest an electrostatic initial interaction with the anionic microbial membrane, which is a characteristic of many host defense peptides and their mimics researchgate.net.
Modulation of Cellular and Subcellular Pathways
Voltage-gated sodium (NaV) channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons. nih.govmdpi.comnih.gov These channels are composed of a pore-forming α-subunit and auxiliary β-subunits nih.gov. The α-subunit itself is a large protein that forms a dimer to create a functional channel with a coupled gating mechanism nih.gov.
While direct studies on this compound are limited, the modulation of ion channels by other natural compounds provides a framework for potential interactions. For example, various toxins and small molecules are known to block the pore of NaV channels, thereby inhibiting neuronal activity mdpi.com. The intricate structure of these channels presents multiple sites for drug interaction, including the S6 segments in domains I, III, and IV, which form a common receptor site for local anesthetics and related drugs nih.gov. The modulation of NaV channel activity, whether through blocking or altering gating kinetics, can profoundly impact neuronal excitability.
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that function as cellular sensors for a wide array of physical and chemical stimuli. Research has shown that citral, of which this compound is an isomer, can modulate the activity of several TRP channels nih.gov.
Specifically, citral has been identified as a partial agonist for TRPV1, TRPV2, TRPV3, TRPM8, and TRPA1 channels nih.gov. Following initial activation, prolonged exposure to citral can lead to the inhibition of TRPV1, TRPV2, TRPV3, and TRPM8 nih.gov. This dual action of activation followed by inhibition is a notable pharmacological effect. Docking experiments suggest that citral may interact directly with TRPV1 and TRPM8 channels nih.gov. The modulation of these channels, which are involved in sensory perception, including pain and temperature, indicates that this compound could influence neuronal signaling pathways mediated by TRP channels.
Implications for Pain Pathway Research and Neurological Modulation
Currently, there is a notable lack of specific scientific literature and in vitro studies investigating the direct role or implications of this compound in pain pathway research or its potential for neurological modulation. While other terpenoid compounds have been studied for their effects on nociceptive pathways and neuronal receptors, dedicated research on this particular compound's activity in these areas has not been identified. Therefore, its specific interactions with neurological targets relevant to pain remain an area for future scientific exploration.
Mechanistic Studies of Biological Reactivity
Direct Peptide Reactivity Assays (DPRA) and Covalent Adduct Formation
The Direct Peptide Reactivity Assay (DPRA) is an in chemico method used to assess the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine or lysine. anesthesiologynews.combiomedpharmajournal.orgnih.gov This assay simulates the molecular initiating event of skin sensitization, where a chemical covalently binds to skin proteins. biomedpharmajournal.orgnih.govnih.gov
In the case of this compound, studies using a modified DPRA that allows for quantification of reactivity through liquid chromatography-mass spectrometry (LC-MS) have been conducted. nih.gov These assessments monitor both the depletion of the peptide and the formation of covalent adducts. mdpi.com For this compound, testing with the Cor1-C420 peptide showed minimal adduct formation, with the observed peptide depletion being attributed primarily to peptide oxidation rather than direct covalent binding. mdpi.com This low level of direct reactivity is a key factor in its reduced sensitization potential. nih.gov The compound's reactivity is categorized as moderate in the DPRA, but this is noted to be due to peptide oxidation only. mdpi.com
| Parameter | Result | Reference |
|---|---|---|
| Peptide Depletion (Cor1C420) | 11% | mdpi.com |
| Michael Adduct (MA) Formation | 0.3% | mdpi.com |
| Adduct Formation (Oxidation) | 0.2% | mdpi.com |
| DPRA Category | Moderate (due to oxidation) | mdpi.com |
Induction of Nrf2-Dependent Pathways in Cell-Based Assays (e.g., KeratinoSens™ Method)
The KeratinoSens™ assay is a cell-based method that quantifies the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key cellular defense mechanism against oxidative stress and a crucial event in the skin sensitization pathway. nih.gov This assay utilizes a human keratinocyte cell line containing a luciferase gene under the control of an Nrf2-dependent promoter. nih.gov
Studies employing the KeratinoSens™ assay (adopted as OECD test guideline 442d) have shown that this compound is negative for inducing the Nrf2-dependent luciferase gene. nih.gov It does not surpass the 1.5-fold induction threshold required for a positive rating up to the highest tested concentrations, leading to its classification as a non-sensitizer by this method. nih.gov This is a significant finding, as it contrasts sharply with structurally similar compounds. nih.gov
| Compound | Result | Classification | Reference |
|---|---|---|---|
| This compound | No induction above 1.5-fold threshold | Non-sensitizing | nih.gov |
| Citral | Positive at 7.7 µM | Strong Sensitizer | nih.gov |
Comparative Reactivity Profiles with Analogous Compounds in Biological Systems
The biological reactivity of this compound is particularly noteworthy when compared to its close structural analog, Citral (3,7-dimethyl-2,6-octadienal). nih.gov Despite their structural similarity, and in silico models predicting both to be strong sensitizers, experimental data reveals a significantly reduced sensitization potential for this compound. nih.gov
In the KeratinoSens™ assay, Citral is highly active, inducing the Nrf2 pathway at a low concentration (7.7 μM), whereas this compound is clearly negative. nih.gov This indicates a profound difference in their ability to activate this key pathway in keratinocytes.
Furthermore, when evaluating reactivity with amines, this compound demonstrates weak amine reactivity, which is lower than that of another analogous compound, citronellal. mdpi.com This comparative data from multiple assays consistently underscores that the specific methyl group substitutions in this compound's structure lead to a markedly different and lower biological reactivity profile compared to other similar aldehyde compounds. nih.govmdpi.com
Computational Chemistry and in Silico Modeling of 2,4,7 Trimethylocta 2,6 Dienal
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as a fragrance ingredient, and a biological macromolecule (a receptor), typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is often a binding energy score, which suggests the strength of the interaction. For fragrance allergens, a key area of investigation is their interaction with proteins involved in the immune response, such as the Human Leukocyte Antigen (HLA) molecules. nih.gov For a compound like 2,4,7-Trimethylocta-2,6-dienal, docking studies would model its fit within the binding pocket of various HLA alleles to predict its potential to initiate an immune response non-covalently. nih.gov
Molecular dynamics simulations build upon docking results by simulating the movements of the ligand-receptor complex over time. This provides insights into the stability of the predicted binding pose and the flexibility of the interactions. MD simulations can reveal how the aldehyde or its metabolites might interact with key amino acid residues within the receptor, providing a dynamic view of the potential immunogenic recognition.
Table 1: Illustrative Data from Molecular Docking Simulation This table illustrates the type of data generated from a molecular docking study, using hypothetical values for this compound against an immune receptor.
| Parameter | Value | Interpretation |
|---|---|---|
| Receptor Target | HLA-B*57:01 | An HLA allele associated with hypersensitivity reactions. nih.gov |
| Binding Energy (kcal/mol) | -6.8 | Indicates a favorable binding affinity. |
| Interacting Residues | Tyr99, Ser116, Arg62 | Key amino acids in the receptor's binding groove involved in the interaction. |
| Interaction Types | Hydrogen Bond, van der Waals | The primary forces stabilizing the ligand-receptor complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity. nih.gov In toxicology, QSAR is widely used to predict endpoints like skin sensitization. nih.govcolab.ws These models are built using large datasets of compounds with known activities and are validated to ensure their predictive power.
For aldehydes, QSAR models for skin sensitization often rely on two key parameters:
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log P), this parameter describes the molecule's ability to penetrate the lipid-rich layers of the skin.
Reactivity: This describes the molecule's ability to react with skin proteins, which is the molecular initiating event for sensitization. For aldehydes, this often involves mechanisms like Schiff base formation. researchgate.net
A general QSAR model for aldehydes that act via Schiff base formation might take the following form, demonstrating how different structural properties contribute to the predicted outcome. europa.eu
Table 2: Example of a QSAR Model for Aldehyde Skin Sensitization This table represents a simplified, exemplary QSAR equation for predicting skin sensitization potential (pEC3) based on established principles for aldehydes.
| QSAR Model Equation | pEC3 = c₀ + c₁(log P) + c₂(σ*) |
|---|---|
| Parameter | Description |
| pEC3 | The negative logarithm of the EC3 value, a measure of sensitization potency from the Local Lymph Node Assay (LLNA). |
| log P | A measure of the compound's hydrophobicity. |
| σ* (Sigma-star) | A Taft substituent constant representing the electronic effect of substituents near the aldehyde group, which influences reactivity. |
| c₀, c₁, c₂ | Coefficients determined from statistical regression of a training set of known sensitizing aldehydes. |
Applying such a model to this compound would involve calculating its specific log P and σ* values to predict its sensitization potential.
Predictive Models for Chemical Reactivity and Selectivity
The toxicity of many chemicals, including the sensitization potential of aldehydes, is driven by their chemical reactivity. In silico models can predict this reactivity, providing mechanistic insight into why a compound may be hazardous. For α,β-unsaturated aldehydes, two primary reaction mechanisms with skin proteins are typically considered: Schiff base formation at the carbonyl group and Michael addition across the double bond. europa.eu
Computational tools, particularly those based on Density Functional Theory (DFT), can be used to calculate electronic structure descriptors that quantify reactivity. These calculations can determine the activation barriers for different reaction pathways, predicting which mechanism is more likely and how fast it might occur. mdpi.com
Key Reactivity Descriptors Calculated Computationally:
LUMO Energy (Lowest Unoccupied Molecular Orbital): A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in sensitization.
Atomic Charges: The partial positive charge on the carbonyl carbon and the β-carbon can indicate their electrophilicity and readiness to react with nucleophilic residues in proteins.
Reaction Barriers: Calculating the energy required to transition from reactants to products for different pathways (e.g., Schiff base vs. Michael addition) can predict the dominant reaction mechanism.
In Silico Prediction of Biological Interaction Potential: Validation and Limitations
While powerful, in silico predictions are not infallible and must be used within a weight-of-evidence approach. nih.gov The validation of these models and an understanding of their limitations are critical for regulatory acceptance and accurate safety assessment.
A variety of software tools and expert systems have been developed to automate the prediction of toxicity. These platforms integrate QSAR models, structural alerts, and mechanistic databases. The TIssue MEtabolism Simulator for Skin Sensitization (TIMES SS) is one such example.
When analyzing a molecule like this compound, a tool like TIMES SS would perform the following steps:
Metabolic Simulation: Predicts how the molecule might be transformed by skin enzymes.
Protein Reactivity Alerting: Identifies structural features (like the α,β-unsaturated aldehyde group) known to be reactive.
Potency Prediction: Uses integrated QSAR models to estimate the sensitization potential based on the properties of the parent compound and its predicted metabolites.
Discrepancies between in silico predictions and experimental results (e.g., from an LLNA test) are common and provide opportunities to refine the models. For fragrance aldehydes, several factors can cause such deviations:
Applicability Domain: A QSAR model is only reliable for chemicals that are similar to those in its training set. If this compound has unique structural features not well-represented in the model, the prediction may be inaccurate. nih.gov
Metabolism: In silico models may not perfectly predict the extent or pathway of skin metabolism. A compound predicted to be non-reactive might be metabolized into a sensitizing agent (bioactivation), or a reactive compound could be rapidly detoxified.
Steric Hindrance: The methyl groups at positions 4 and 7 of the molecule could sterically hinder the approach of a protein nucleophile to the reactive sites, potentially making the compound less reactive than a simpler, unbranched aldehyde. This is a subtle 3D effect that simpler QSAR models may not capture. europa.eu
Abiotic Degradation: The compound might degrade or isomerize in the formulation or on the skin before it has a chance to react with proteins, a factor not typically included in standard models.
Ultimately, the integration of data from multiple computational tools, alongside expert review and, when necessary, targeted in vitro testing, provides the most robust safety assessment for fragrance ingredients.
Future Research Directions and Emerging Paradigms for 2,4,7 Trimethylocta 2,6 Dienal
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future of 2,4,7-Trimethylocta-2,6-dienal in practical applications hinges on the development of efficient and environmentally benign synthetic strategies. Current synthetic approaches, while foundational, present opportunities for significant improvement. Future research should prioritize the exploration of catalytic systems that can enhance stereoselectivity and yield, while minimizing waste and energy consumption. The investigation of biocatalytic methods, employing enzymes or whole-cell systems, could offer a highly specific and sustainable alternative to traditional chemical synthesis. Furthermore, the development of flow chemistry processes for the continuous production of this compound could provide a scalable and cost-effective manufacturing solution.
| Synthetic Approach | Potential Advantages | Research Focus |
| Asymmetric Catalysis | High stereoselectivity, reduced waste | Development of novel chiral catalysts |
| Biocatalysis | High specificity, mild reaction conditions | Enzyme screening and engineering |
| Flow Chemistry | Scalability, improved safety and control | Reactor design and process optimization |
| Photoredox Catalysis | Use of visible light, novel reaction pathways | Catalyst development and mechanistic studies |
Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is paramount for optimizing existing processes and designing new ones. The application of advanced analytical techniques will be instrumental in elucidating these mechanisms. In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time monitoring of reaction intermediates and kinetics. Isotopic labeling studies, coupled with mass spectrometry, will allow for the precise tracking of atomic pathways. These experimental approaches, when combined with computational modeling, will offer a detailed picture of the energetic landscapes and transition states governing the chemical behavior of this compound.
Discovery of Undiscovered Biological Activities and Associated Molecular Mechanisms
The structural motifs present in this compound suggest a potential for a wide range of biological activities that remain largely unexplored. High-throughput screening campaigns against diverse biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. Should any significant bioactivity be identified, subsequent research must focus on elucidating the underlying molecular mechanisms of action. This will involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies (genomics, proteomics, metabolomics) to identify the specific cellular pathways and molecular interactions through which this compound exerts its effects.
Development of Structure-Activity Relationship Models for Predictive Design
A systematic investigation into the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design of new molecules with enhanced potency and selectivity. By synthesizing a library of derivatives with systematic modifications to the core structure, researchers can identify the key chemical features responsible for a particular biological activity. The resulting data can then be used to construct quantitative structure-activity relationship (QSAR) models. These computational models will enable the prediction of the biological activity of novel, unsynthesized compounds, thereby accelerating the discovery and optimization of lead candidates for various applications.
| Structural Modification | Potential Impact on Activity |
| Alteration of alkyl substituents | Changes in steric bulk and lipophilicity |
| Modification of the dienal moiety | Influence on reactivity and target binding |
| Introduction of new functional groups | Creation of new interaction points with biological targets |
| Stereochemical variations | Differential binding to chiral receptors |
Integration of Experimental and Computational Approaches for Comprehensive Understanding
The synergy between experimental and computational chemistry offers a powerful paradigm for a holistic understanding of this compound. Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide insights into the electronic structure, conformational preferences, and dynamic behavior of the molecule. These theoretical predictions can then guide the design of targeted experiments to validate and refine the computational models. This iterative cycle of prediction and experimentation will not only accelerate the pace of discovery but also provide a deeper, more nuanced understanding of the chemical and biological properties of this compound, paving the way for its potential applications in science and technology.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,4,7-Trimethylocta-2,6-dienal to achieve high purity?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, Wittig or Horner-Wadsworth-Emmons reactions are common for α,β-unsaturated aldehydes. Purification via fractional distillation or preparative GC, followed by characterization using NMR (¹H/¹³C) and GC-MS, ensures purity. Analytical standards with CAS RNs (e.g., CAS: 527-60-6 in ) highlight the importance of validated reference materials for quality control .
Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?
- Methodological Answer : High-resolution ¹H NMR can distinguish regioisomers by analyzing allylic coupling and methyl group splitting patterns. IR spectroscopy identifies aldehyde C=O stretches (~1720 cm⁻¹). GC-MS with retention index matching (using databases like EPA DSSTox in ) resolves co-eluting isomers. Deuterated analogs (e.g., 2,4,6-Trimethylphenol-d11 in ) demonstrate isotopic labeling’s utility in tracking structural features .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should involve buffered solutions across pH 3–10, monitored via UV-Vis spectroscopy for aldehyde degradation (e.g., hydration or oxidation). LC-MS can identify degradation products like carboxylic acids. Reference to CAS RN-tagged compounds () underscores the need for controlled storage conditions (e.g., inert atmosphere) to prevent autoxidation .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) elucidate the metabolic pathways of this compound in plant systems?
- Methodological Answer : Synthesize deuterated analogs at specific positions (e.g., methyl groups) using catalysts like Pd/C in D₂O (analogous to ’s 2,4,6-Trimethylphenol-d11). Track incorporation via mass spectrometry in tracer studies with plant cell cultures. Compare isotopic enrichment patterns to map metabolic flux, as demonstrated in rice genotype studies () .
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects can be simulated using PCM models. Validation via experimental kinetics (e.g., NMR monitoring) aligns with EPA DSSTox’s computational-toxicity frameworks ( ) .
Q. How do structural modifications (e.g., methyl group positioning) alter the compound’s antimicrobial activity?
- Methodological Answer : Design analogs with systematic methyl group variations (2,4,6 vs. 2,4,7 positions) and test against Gram-positive/negative bacteria via microbroth dilution assays. SAR analysis coupled with molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions with microbial membranes. Reference to life science applications in supports interdisciplinary approaches .
Q. What strategies resolve contradictions in reported NMR data for this compound across studies?
- Methodological Answer : Replicate experiments using standardized conditions (solvent, temperature) and calibrate instruments with certified reference materials (e.g., CAS: 642-71-7 in ). Collaborative data sharing through platforms like PubChem () ensures transparency. Meta-analyses of chemical shifts across studies can identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
